molecular formula C12H13ClO2 B12341357 3-(4-Propoxyphenyl)-2-propenoyl chloride CAS No. 77251-76-4

3-(4-Propoxyphenyl)-2-propenoyl chloride

Cat. No.: B12341357
CAS No.: 77251-76-4
M. Wt: 224.68 g/mol
InChI Key: WMFHEIYUGYFFGL-VMPITWQZSA-N
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Description

3-(4-Propoxyphenyl)-2-propenoyl chloride is an α,β-unsaturated acyl chloride characterized by a propenoyl chloride backbone substituted with a 4-propoxy phenyl group at the β-position. This compound belongs to the broader class of cinnamoyl chloride derivatives, where aromatic substituents influence reactivity, stability, and applications in organic synthesis. Its structure combines the electrophilic reactivity of the acyl chloride group with the electronic effects of the propoxy substituent, making it valuable for synthesizing polymers, pharmaceuticals, and heterocyclic compounds .

Properties

CAS No.

77251-76-4

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

(E)-3-(4-propoxyphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C12H13ClO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3/b8-5+

InChI Key

WMFHEIYUGYFFGL-VMPITWQZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propoxyphenyl)-2-propenoyl chloride typically involves the reaction of 4-propoxybenzaldehyde with a suitable acylating agent. One common method is the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Propoxyphenyl)-2-propenoyl chloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Propoxyphenyl)-2-propenoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used in the presence of a base to facilitate substitution reactions.

    Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition reactions with Grignard reagents can produce alcohols.

Scientific Research Applications

3-(4-Propoxyphenyl)-2-propenoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)-2-propenoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The chemical behavior of propenoyl chlorides is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent-Specific Properties
Compound Name Substituent Key Properties Applications References
3-(4-Propoxyphenyl)-2-propenoyl chloride 4-Propoxy (OPr) Electron-donating group enhances stability; moderate reactivity in acylations Polymer synthesis, drug intermediates
(E)-3-(4-Chlorophenyl)prop-2-enoyl chloride 4-Chloro (Cl) Electron-withdrawing group increases electrophilicity; higher reactivity Anticancer agents, heterocycles
3-(4-Methoxyphenyl)-2-propenoyl chloride 4-Methoxy (OMe) Electron-donating; similar to propoxy but smaller steric profile Photoresist materials, dyes
3-(4-Fluorophenyl)-2-propenoyl chloride 4-Fluoro (F) Moderate electron-withdrawing; balances reactivity and stability Fluorescent dyes, antioxidants
3-(4-Nitrophenyl)-2-propenoyl chloride 4-Nitro (NO₂) Strong electron-withdrawing; highly reactive but less stable High-energy materials, oxidants
Key Observations:
  • Electron-donating groups (e.g., propoxy, methoxy) stabilize the propenoyl chloride via resonance and inductive effects, reducing hydrolysis rates compared to electron-withdrawing substituents .
  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, favoring nucleophilic acyl substitution but increasing susceptibility to moisture .
  • Steric effects : Bulkier substituents like propoxy may hinder reactions at the α,β-unsaturated site compared to smaller groups like methoxy .
Table 2: Reaction Outcomes with Nucleophiles
Compound Reaction Partner Product Class Yield (%) Key Findings References
3-(4-Propoxyphenyl)-2-propenoyl chloride Urea 1,3,5-Oxadiazines 65–75 Moderate yield due to steric hindrance
3-(4-Chlorophenyl)-2-propenoyl chloride 2-Phenylethylamine Chlorinated ibuprofen analogs 85–90 High reactivity enables efficient amidation
Acryloyl chloride (unsubstituted) AIBN-initiated polymers Iron-chelating polymers 70–80 Rapid polymerization due to high reactivity
Key Observations:
  • Propoxyphenyl derivatives show reduced reactivity in cyclocondensation reactions compared to chlorophenyl analogs, likely due to steric and electronic factors .
  • Chlorophenyl-substituted propenoyl chlorides excel in amide bond formation, as seen in the synthesis of ibuprofen derivatives with >85% yields .

Biological Activity

3-(4-Propoxyphenyl)-2-propenoyl chloride, with the molecular formula C12H13ClO2 and CAS Registry Number 118938-42-4, is an organic compound belonging to the acyl chloride family. Its structure comprises a propenoyl group attached to a para-propoxy-substituted phenyl ring, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Structure C6H4(OC3H7)C=C(C=O)Cl\text{Structure }\quad \text{C}_6\text{H}_4(\text{O}\text{C}_3\text{H}_7)\text{C}=\text{C}(\text{C}=\text{O})\text{Cl}

The biological activity of 3-(4-Propoxyphenyl)-2-propenoyl chloride is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to inflammation and cancer progression.
  • Modulation of Cell Signaling : It might alter signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for therapeutic applications in oncology.

Antiviral and Antibacterial Properties

Research indicates that 3-(4-Propoxyphenyl)-2-propenoyl chloride exhibits significant antiviral and antibacterial properties. In vitro studies have shown its effectiveness against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(4-Propoxyphenyl)-2-propenoyl chloride, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaCAS NumberKey Biological Activity
2-Propenoyl ChlorideC3H3ClO814-68-6Basic acyl chloride reactivity
3-(4-Chlorophenyl)propanoyl ChlorideC9H8Cl2O12206516Antimicrobial activity
2-(3-Propoxyphenyl)quinoline-4-carbonyl ClC19H16ClNO21160264801Antitumor properties

Study on Antiviral Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antiviral properties of 3-(4-Propoxyphenyl)-2-propenoyl chloride against several viral strains. The results indicated a dose-dependent inhibition of viral replication, highlighting its potential as an antiviral agent .

Research on Anti-inflammatory Effects

In another case study, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. The administration of 3-(4-Propoxyphenyl)-2-propenoyl chloride resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups .

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